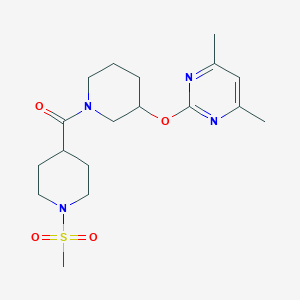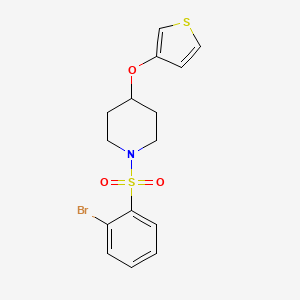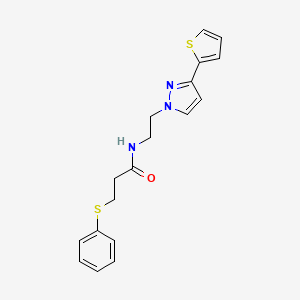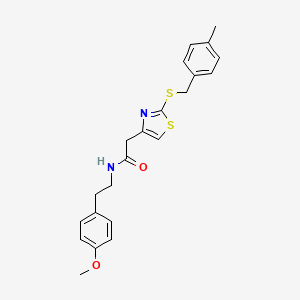![molecular formula C19H22N4OS B2448694 N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(phenylthio)propanamide CAS No. 1797019-53-4](/img/structure/B2448694.png)
N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(phenylthio)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(phenylthio)propanamide, also known as MPP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. MPP is a small molecule inhibitor of a specific protein kinase, which makes it an attractive candidate for drug development and therapeutic interventions. In
Scientific Research Applications
Phosphodiesterase Inhibition and Cardiovascular Applications
Studies have identified compounds within the pyrazolo[3,4-d]pyrimidinone class as specific inhibitors of cyclic GMP-specific (type V) phosphodiesterase (PDE5). These compounds exhibit significant enzymatic and cellular activity, demonstrating oral antihypertensive effects. This suggests potential applications in treating cardiovascular conditions through the modulation of cGMP levels, a key pathway in vascular smooth muscle relaxation and cardiovascular regulation (Dumaitre & Dodic, 1996).
Neurodegenerative and Neuropsychiatric Disease Treatment
Another significant application is in the treatment of cognitive deficits associated with schizophrenia and Alzheimer's disease, among other central nervous system (CNS) and non-CNS disorders. The development of phosphodiesterase 1 (PDE1) inhibitors, which are structurally related to pyrazolo[3,4-d]pyrimidinones, has shown promise. These compounds, through their selective inhibition of PDE1, offer potential benefits for managing symptoms of these debilitating conditions (Li et al., 2016).
Anticancer and Antimicrobial Activities
Recent research has also highlighted the synthesis of pyrazolo[3,4-d]pyrimidine derivatives with notable anticancer and anti-5-lipoxygenase activities. These compounds have been evaluated for their cytotoxicity against various cancer cell lines, presenting a new avenue for anticancer drug development. Additionally, their antimicrobial efficacy suggests potential applications in combating bacterial infections (Rahmouni et al., 2016).
properties
IUPAC Name |
N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4OS/c1-15-12-18-21-13-16(14-23(18)22-15)6-5-10-20-19(24)9-11-25-17-7-3-2-4-8-17/h2-4,7-8,12-14H,5-6,9-11H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUMQVZGVZXPGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)CCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(phenylthio)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)oxy)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2448614.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2448615.png)

![N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2448617.png)
![8-{[3-(1H-imidazol-1-yl)propyl]amino}-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2448618.png)

![1-Methyl-3-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]pyrazin-2-one](/img/structure/B2448620.png)

![N-(3-chlorophenyl)-2-((2-ethyl-6-(4-methoxybenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2448623.png)
![1-methyl-3-(3-methylbutyl)-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2448624.png)
![5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2448626.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-isopropoxybenzamide](/img/structure/B2448631.png)